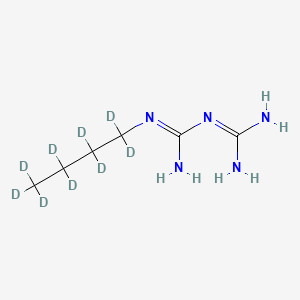
Buformin-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buformin-d9 is an organic compound that has been used in scientific research since the 1960s. It is an analogue of the drug buformin, and is sometimes referred to as buformin-d9-N-(2,4-dichlorophenyl)-N-methyl-2,4-diaminopyrimidine-5-carboxamide. It has a variety of applications in the lab, including in cell culture, enzyme assays, and protein purification.
Wissenschaftliche Forschungsanwendungen
1. Anticancer Properties in Cervical Cancer Buformin has demonstrated potent anti-tumor activities in several malignancies, including cervical cancer. It exhibits significant anti-proliferative effects in cervical cancer cell lines, suppresses colony formation, increases reactive oxygen species (ROS) production, and induces cell cycle arrest. Additionally, it has been found to suppress invasion and activate the AMPK/S6 signaling pathway, thus arresting cell cycle and inhibiting cellular invasion. Moreover, buformin can synergize with routine chemotherapies like paclitaxel, enhancing their anti-tumor effects (Li et al., 2018).
2. Radiosensitizing Effects in Cervical Cancer Buformin combined with ionizing radiation (IR) increases the radiosensitivity of cervical cancer cells. This combination results in a more substantial antiproliferative effect and apoptosis than buformin or IR alone. The treatment causes G2/M-phase cell cycle arrest and delays the disappearance of γ-H2AX, indicating inhibition of DNA repair. This suggests buformin as an effective agent for improving IR treatment efficiency in cervical cancer (Chen et al., 2018).
3. Therapeutic Potential in Osteosarcoma Buformin suppresses tumor growth and invasion in osteosarcoma by targeting the AMPK signaling pathway. It induces cell cycle arrest, impairs cellular invasion, and modifies cellular metabolism, including increasing lactate production and reducing ATP production. Furthermore, buformin increases the cytotoxicity of cisplatin in osteosarcoma, making it a potential treatment option for this type of cancer (Ding et al., 2020).
4. Impact on Breast Cancer Stem Cells Buformin has been shown to inhibit the stemness of erbB-2-overexpressing breast cancer cells and premalignant mammary tissues. It suppresses stem cell populations and self-renewal in vitro, associated with inhibited receptor tyrosine kinase (RTK) and mTOR signaling. In vivo, buformin suppresses mammary morphogenesis and reduces cell proliferation. These findings suggest its potential as a preventative and/or treatment strategy for erbB-2-overexpressing breast cancer (Parris et al., 2017).
5. Gene Delivery and Antitumor Efficacy A study explored a polycationic polymer, N,N′-bis(cystamine)acrylamide-buformin (CBA-Bu), which mimics buformin. This polymer demonstrated high efficiency and safety for gene delivery while exhibiting potential antitumor efficacy. It showed cellular uptake efficiency and gene expression level comparable to, or better than, 25 kDa PEI, a standard in gene delivery. Additionally, CBA-Bu activated AMPK and inhibited the mTOR pathway in cancer cells, mechanisms involved in the antitumor effect of biguanides (Lu et al., 2020).
6. Broad-Spectrum Anticancer Activities Research shows that buformin, in combination with 2-deoxy-D-glucose (2-DG) or WZB-117, exerts broad-spectrum anticancer activities. This combination targets cells under various culture conditions with varying degrees of stemness, potentially useful in overcoming chemoresistance in lung cancer due to intratumoral heterogeneity (Yakisich et al., 2019).
Eigenschaften
IUPAC Name |
1-(diaminomethylidene)-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)guanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N5/c1-2-3-4-10-6(9)11-5(7)8/h2-4H2,1H3,(H6,7,8,9,10,11)/i1D3,2D2,3D2,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSEUMFJMFFMCIU-YNSOAAEFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N=C(N)N=C(N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

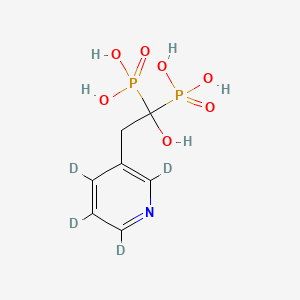
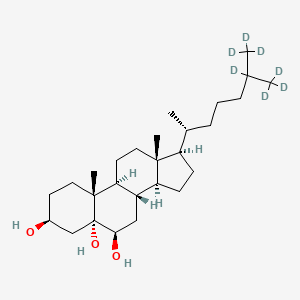
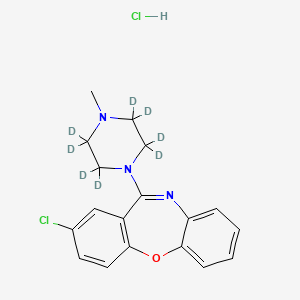

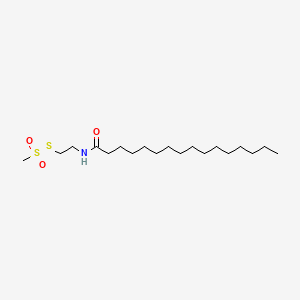
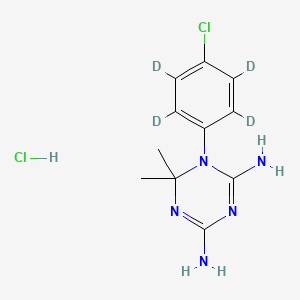
![1H-Benzo[d]imidazole-5,6-diamine dihydrochloride](/img/structure/B563622.png)
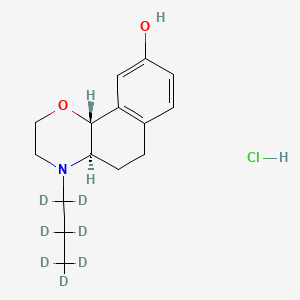


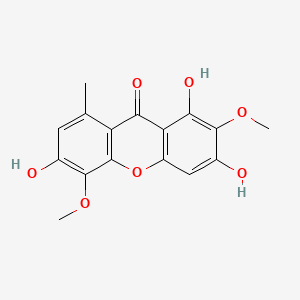

![(4R)-3-[(3S)-3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B563631.png)